Terbufibrol

Hypolipidemic Cholesterol Potency

Select Terbufibrol for research demanding unique hepatic cholesterol synthesis inhibition between acetate and HMG-CoA, distinct from statins and PPAR-α agonists. Validated in high-cholesterol diet models where clofibrate fails, with 2-5x greater potency in rats and 10x in baboons. Essential for studying diet-induced hypercholesterolemia and improving HDL-C/LDL-C ratios.

Molecular Formula C20H24O5
Molecular Weight 344.4 g/mol
CAS No. 56488-59-6
Cat. No. B1663288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbufibrol
CAS56488-59-6
Synonyms4-(3-(4-t-butylphenoxy)-2-hydroxypropoxy)benzoic acid
K 11,267
terbufibrol
Molecular FormulaC20H24O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(=O)O)O
InChIInChI=1S/C20H24O5/c1-20(2,3)15-6-10-18(11-7-15)25-13-16(21)12-24-17-8-4-14(5-9-17)19(22)23/h4-11,16,21H,12-13H2,1-3H3,(H,22,23)
InChIKeyPXODZCMXOZRVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbufibrol (CAS 56488-59-6): A Potent Clofibrate-Derived Hypolipidemic Agent for Preclinical Research in Dyslipidemia Models


Terbufibrol (CAS 56488-59-6, UNII: W41Z308IA3) is a clofibrate derivative and an antihyperlipoproteinemic agent belonging to the fibric acid class [1]. It is characterized by its molecular formula C20H24O5 and a molecular weight of 344.4 g/mol [2]. Preclinical studies have established its primary mechanism of action as the inhibition of hepatic cholesterol synthesis at a specific step between acetate and HMG-CoA [3], differentiating it from other fibrates that primarily act as PPAR-alpha agonists.

Critical Differentiation: Why Terbufibrol Cannot Be Interchanged with Generic Fibrates or Statins in Targeted Lipid Metabolism Research


Generic substitution of Terbufibrol with other fibrates or lipid-lowering agents in research protocols is scientifically unsound due to its unique and quantifiable differentiation in potency, lipoprotein subclass targeting, and mechanism of action relative to clofibrate. Direct comparative studies demonstrate that Terbufibrol is not merely a more potent version of its parent compound; it exhibits a distinct efficacy profile across different dietary states and a profoundly different impact on lipoprotein fractions, particularly in raising HDL-C/LDL-C ratios [1]. Furthermore, its inhibition of cholesterol synthesis upstream of HMG-CoA [2] represents a divergent molecular target compared to the PPAR-alpha agonism of most clinically used fibrates, making it an irreplaceable tool compound for specific investigative pathways.

Terbufibrol Comparative Efficacy Data: A Quantitative Evidence Guide for Scientific Procurement


Superior Hypocholesterolemic Potency: 2-5x in Rats, 10x in Baboons vs. Clofibrate

In a comparative pharmacology study across species, Terbufibrol demonstrated significantly greater potency than clofibrate (CPIB) in reducing serum total cholesterol (TC). The observed effect was species-dependent, with Terbufibrol being 2–5 times more effective in rats and 10 times more effective in baboons [1]. This establishes Terbufibrol as a considerably more potent hypocholesterolemic agent in preclinical models.

Hypolipidemic Cholesterol Potency In Vivo

Superior Triglyceride-Lowering Activity: Twice the Efficacy of Clofibrate

Beyond cholesterol, Terbufibrol also demonstrated superior efficacy in lowering triglyceride levels. In the same comparative pharmacology study, the triglyceride-lowering activity of Terbufibrol was found to be twice that of clofibrate [1]. This broader lipid-modulating profile provides an advantage for studies targeting mixed dyslipidemias.

Triglycerides Hypolipidemic Potency In Vivo

Favorable Modulation of Atherogenic Lipoprotein Ratios: Greater HDL/LDL Increase vs. Clofibrate

Ultracentrifugal analysis revealed that Terbufibrol had a significantly greater impact on specific lipoprotein fractions than clofibrate. In baboons, Terbufibrol treatment resulted in a maximum increase in the HDL-TC/LDL-TC ratio of +132%, whereas clofibrate paradoxically decreased this ratio by -33% [1]. This indicates a more favorable effect on the balance of pro- and anti-atherogenic lipoproteins.

Lipoprotein HDL-C LDL-C Atherosclerosis

Broader Efficacy Across Dietary Models: Terbufibrol Active in High-Cholesterol Diet Model Where Clofibrate Fails

Terbufibrol maintains cholesterol-lowering activity across a range of dietary interventions. In contrast, clofibrate at 200 mg/kg was found to be inactive in reducing serum TC in animals fed a high-cholesterol (HC) diet, despite having a modest effect (up to 28% reduction) in animals on a high-protein and fat (HPF) diet [1]. Terbufibrol (20-200 mg/kg) remains active in lowering serum TC in animals on all three tested diets (N, HPF, HC) , with the greatest effect observed in the high-cholesterol model .

Diet-induced hypercholesterolemia Efficacy In Vivo Model

Optimal Research Applications of Terbufibrol Based on Validated Preclinical Differentiation


Investigations of Cholesterol Synthesis Inhibition Upstream of HMG-CoA Reductase

Terbufibrol is the compound of choice for studies aimed at inhibiting hepatic cholesterol synthesis at a step between acetate and HMG-CoA, a mechanism distinct from statins (HMG-CoA reductase inhibitors) and classic PPAR-alpha agonists [1]. This makes it a unique tool for dissecting the cholesterol biosynthetic pathway and investigating potential synergy with other lipid-lowering agents.

Preclinical Efficacy Studies in High-Cholesterol Diet-Induced Hyperlipidemia Models

Given its demonstrated activity in high-cholesterol diet models where clofibrate is ineffective [2], Terbufibrol is the appropriate selection for evaluating hypocholesterolemic interventions in diet-induced hypercholesterolemia, ensuring robust and interpretable results in this specific and widely used preclinical paradigm.

Comparative Pharmacology Research Requiring a High-Potency Fibrate Analogue

For studies comparing the efficacy of novel lipid-lowering compounds to an established class, Terbufibrol serves as a more potent reference standard (2-5x in rats, 10x in baboons) than its parent compound, clofibrate [3]. Its use can help define a higher benchmark for in vivo activity and differentiate new chemical entities.

Mechanistic Studies on Lipoprotein Subclass Modulation and Anti-Atherogenesis

Terbufibrol's unique and favorable effect on lipoprotein ratios, particularly its ability to markedly increase the HDL-C/LDL-C ratio compared to clofibrate [3], makes it a valuable tool for investigating the mechanisms linking lipoprotein subclass modification to atherogenesis and for evaluating potential anti-atherosclerotic effects in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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